molecular formula C14H13BrN2O3S B296154 N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide

N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide

Numéro de catalogue B296154
Poids moléculaire: 369.24 g/mol
Clé InChI: JEAPVNBBUUHZJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first developed as an inhibitor of the Raf/MEK/ERK signaling pathway, which is involved in cell growth and proliferation. Sorafenib has since been found to have a wide range of effects on various cellular processes, making it a promising candidate for the treatment of cancer and other diseases.

Mécanisme D'action

Sorafenib exerts its effects through multiple mechanisms, including inhibition of the Raf/MEK/ERK signaling pathway, VEGF and PDGF receptor tyrosine kinases, and other kinases such as c-KIT and FLT3. These inhibitory effects lead to decreased cell growth and proliferation, inhibition of angiogenesis, and induction of apoptosis in cancer cells. Sorafenib has also been found to have immunomodulatory effects, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
Sorafenib has been shown to have a wide range of effects on various cellular processes and pathways. In addition to its inhibitory effects on the Raf/MEK/ERK signaling pathway and other kinases, it has been found to affect mitochondrial respiration, glucose metabolism, and autophagy. Sorafenib has also been shown to modulate the tumor microenvironment, including the immune system and stromal cells.

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib has several advantages for use in laboratory experiments. It is a well-characterized small molecule drug with known mechanisms of action and pharmacokinetics. It is also commercially available and relatively affordable. However, Sorafenib has some limitations as well. Its effects can be cell type-specific, and its efficacy may be influenced by factors such as tumor heterogeneity and resistance mechanisms. Sorafenib can also have off-target effects, which may complicate interpretation of experimental results.

Orientations Futures

There are several potential future directions for research on Sorafenib. One area of interest is the development of combination therapies that can enhance its anticancer activity and overcome resistance mechanisms. Another area of research is the identification of biomarkers that can predict response to Sorafenib and guide patient selection. Additionally, there is ongoing research into the use of Sorafenib for the treatment of other diseases, such as hepatitis C and renal cell carcinoma.

Méthodes De Synthèse

The synthesis of Sorafenib involves several steps, starting with the reaction of 4-bromophenylamine with 2-chloro-N-methyl-N-(methylsulfonyl)acetamide to form an intermediate compound. This is then reacted with 4-chlorobenzoyl chloride to form the final product, Sorafenib. The synthesis process has been optimized over the years to improve yield and purity, and various modifications have been made to the reaction conditions and reagents used.

Applications De Recherche Scientifique

Sorafenib has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have potent inhibitory effects on the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer cells. Sorafenib has also been found to inhibit other kinases and cellular processes, including angiogenesis and apoptosis, which are also important in cancer development and progression.

Propriétés

Formule moléculaire

C14H13BrN2O3S

Poids moléculaire

369.24 g/mol

Nom IUPAC

N-(4-bromophenyl)-2-(methanesulfonamido)benzamide

InChI

InChI=1S/C14H13BrN2O3S/c1-21(19,20)17-13-5-3-2-4-12(13)14(18)16-11-8-6-10(15)7-9-11/h2-9,17H,1H3,(H,16,18)

Clé InChI

JEAPVNBBUUHZJQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br

SMILES canonique

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.